Meso-Zeaxanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

origin and biosynthesis of meso-zeaxanthin in retina

Chemical Identity and Retinal Distribution

Meso-zeaxanthin (MZ) is one of the three stereoisomers of zeaxanthin, specifically known as 3R,3´S-zeaxanthin [1]. Along with lutein (L) and zeaxanthin (Z), it is one of the three carotenoids that constitute macular pigment (MP) [2] [3].

These carotenoids are not uniformly distributed across the retina. The table below summarizes their regional dominance.

| Macular Region | Dominant Carotenoid(s) |

|---|---|

| Epicentre (Foveola) | This compound (MZ) and Zeaxanthin (Z) [2] [3] |

| Mid-Periphery | Zeaxanthin (Z) [2] |

| Periphery | Lutein (L) [2] |

This specific distribution suggests an exquisite degree of biological selectivity, as the human macula accumulates only these three carotenoids out of the hundreds found in nature [2].

The Dual Origin of Retinal this compound

The origin of MZ in the retina is not fully settled, with evidence supporting two primary sources.

Two primary pathways contribute to this compound in the human macula.

Metabolic Conversion from Lutein in the Retina

This is considered the major source of MZ in the macula.

- The Hypothesis: It is theorized that lutein is converted into MZ within the retina [3] [4]. The different ratio of L to Z in the serum (about 3:1 to 5:1) compared to the central fovea (about 1:2.4) supports this idea of in-situ conversion [3].

- Proposed Location: The retinal pigment epithelium (RPE) is suggested as the potential site for this conversion [5].

- Genetic Factor: Some research suggests that the enzyme RPE65, known for its role in the visual cycle, might be involved. An estimated 15-25% of the population may have a deficiency in this enzyme, potentially affecting their ability to produce MZ from lutein [5].

Direct Dietary Intake

While not a significant source in a typical diet, MZ can be obtained directly from food.

- Dietary Sources: MZ has been identified in the skin and flesh of certain fish, such as trout, salmon, and sardines, as well as in shrimp and sea turtles [2] [1].

- Absorption Evidence: Supplementation trials have shown that oral MZ is absorbed into the bloodstream and increases macular pigment density, confirming that dietary MZ can be transported to the macula [3].

Analytical Methods for Detection and Quantification

Accurately measuring MZ is technically challenging due to its similarity to its stereoisomers. The most cited method involves a two-step HPLC process [2]:

- First Assay (Reverse Phase Chromatography): Separates lutein from a combined fraction of zeaxanthin and this compound.

- Second Assay (Normal Phase Chromatography): The collected zeaxanthin fraction is injected into a chiral column (e.g., Daicel ChiralPak AD) to separate and quantify zeaxanthin and this compound individually.

This method is labor-intensive and requires specialized equipment. Recent advancements have focused on automating the fraction collection step to improve recovery, reduce human error, and shorten analysis time [2].

Functional Significance and Clinical Relevance

The unique combination of MZ, L, and Z in the macula serves two critical functions for vision, and MZ plays a standout role.

| Function | Mechanism | Role of this compound |

|---|---|---|

| Blue Light Filtration | MP absorbs high-energy short-wavelength (blue) light before it reaches the photoreceptors [3]. | The collective absorption spectrum of all three carotenoids provides optimal filtration, which none could achieve alone [2]. |

| Antioxidant Defense | The carotenoids quench reactive oxygen species (ROS) and prevent lipid peroxidation in the retina [2] [3]. | MZ is a more potent antioxidant than L. When bound to its specific binding protein, it is even more effective than Z [2]. A 1:1:1 mixture of all three exhibits the greatest synergistic antioxidant effect [2] [1]. |

These properties underpin MZ's clinical importance. Supplementation with all three macular carotenoids has been shown to increase Macular Pigment Optical Density (MPOD) and improve visual performance parameters such as contrast sensitivity and glare recovery [5] [3]. Formulations containing MZ, L, and Z are used to support eye health and protect against Age-Related Macular Degeneration (AMD) [1] [5].

Key Takeaways for Researchers

- Primary Origin: Current evidence strongly suggests retinal metabolism of lutein is the principal source of macular this compound, though dietary contributions exist.

- Analytical Challenge: Accurate quantification requires sophisticated chiral separation techniques, with ongoing method refinement needed.

- Functional Synergy: The 1:1:1 ratio in the central macula is likely no accident; the three carotenoids work synergistically for optimal light filtration and antioxidant protection.

- Clinical Application: Supplementation strategies that include all three carotenoids are proving effective for enhancing macular pigment and visual function.

References

- 1. - meso - Wikipedia Zeaxanthin [en.wikipedia.org]

- 2. What is meso - zeaxanthin , and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lutein, Zeaxanthin, and this compound in the Clinical ... [pmc.ncbi.nlm.nih.gov]

- 4. Lutein & Zeaxanthin Eye Benefits [allaboutvision.com]

- 5. Nutraceuticals: Your Nutritional Journey [annandaleeyecare.com]

Comprehensive Technical Analysis: RPE65-Mediated Enzymatic Conversion of Lutein to meso-Zeaxanthin in the Vertebrate Retina

Introduction and Biological Significance

The macular carotenoids—lutein, zeaxanthin, and meso-zeaxanthin—comprise the macular pigment, a unique anatomical feature of the primate retina that is essential for visual function and retinal protection. While lutein and zeaxanthin must be obtained from dietary sources such as green leafy vegetables and yellow-orange fruits, This compound is notably rare in common dietary sources and is instead generated in situ in the human retina through enzymatic conversion [1] [2]. This ocular-specific carotenoid constitutes approximately one-third of the total macular pigment carotenoid content in the foveal center, where it plays critical roles in visual function and retinal protection through its blue light-filtering capacity and potent antioxidant properties [3] [4]. The discovery that RPE65, previously known primarily for its essential role in the visual cycle as a retinoid isomerohydrolase, also functions as the lutein to this compound isomerase represents a significant advancement in our understanding of ocular carotenoid metabolism [1] [5].

The biological significance of this enzymatic conversion extends beyond basic metabolic processes to potential therapeutic applications. The Age-Related Eye Disease Study 2 (AREDS2) demonstrated that nutritional supplementation with lutein and zeaxanthin can reduce the risk of progression to advanced age-related macular degeneration (AMD), particularly neovascular AMD [3] [6]. Understanding the biochemical pathway for this compound synthesis may inform the development of more targeted nutritional interventions and therapeutic strategies for retinal diseases, as this compound possesses enhanced antioxidant capacity compared to lutein due to its extended conjugation system [5] [7].

Mechanistic Insights: Structural Basis and Catalytic Mechanism

Structural Relationship Between Substrate and Product

The structural transformation from lutein to this compound involves a subtle but functionally significant modification:

- Lutein contains one β-ionone ring and one ε-ionone ring, with ten conjugated double bonds in its polyene chain [1]

- This compound is characterized by two β-ionone rings, with the conversion resulting in an eleven conjugated double bond system [1] [5]

- The specific chemical transformation involves a double-bond shift from the 4'-5' position to the 5'-6' position in the terminal ring of lutein, effectively converting the ε-ring to a β-ring [1]

This structural change enhances the antioxidant capacity of the molecule, as the extended conjugation in this compound improves its ability to quench reactive oxygen species and triplet state photosensitizers compared to lutein [5] [7].

RPE65 Active Site and Catalytic Mechanism

RPE65 belongs to the carotenoid-cleaving oxygenase (CCO) superfamily, characterized by a conserved seven-bladed beta-propeller structure with a nonheme iron (II) center coordinated by four histidine residues [5]. Structural docking experiments with chicken RPE65 have revealed that:

- The ε-ionone ring of lutein fits into the active site in proximity to the nonheme iron center [1]

- The C4'/C5'/C6' segment of lutein, where the double-bond migration occurs, aligns close to the iron-coordinating histidines [1]

- Binding interactions are facilitated by potential hydrogen bonding with Glu417 and Trp331 residues and/or aromatic ring stacking with phenylalanine residues within the binding cavity [1] [5]

The catalytic mechanism may proceed through coordinated acid-base catalysis or alternatively through a carbocation mechanism similar to that proposed for RPE65's retinoid isomerization activity [5]. The transformation confers an additional conjugated double bond to the resultant this compound (11 instead of 10 in lutein), enhancing its antioxidant properties [5].

The enzymatic conversion of lutein to this compound by RPE65 involves double-bond migration facilitated by the nonheme iron center and specific binding interactions within the active site.

Experimental Evidence for RPE65 as the this compound Isomerase

Developmental Regulation in Chicken Embryos

The initial evidence supporting RPE65's role in this compound production emerged from developmental studies using chicken embryos as a model system:

- Temporal correlation: this compound first appears in the RPE/choroid of dark-incubated chicken embryos at embryonic day 17 (E17), with increasing levels as development progresses toward hatching at E21 [1] [5]

- Spatial specificity: Retinal detection of this compound occurs only at E19, with other tissues (brain, liver, serum, and yolk) completely devoid of this carotenoid [1]

- Light-independent production: The conversion occurs in complete darkness, ruling out photoisomerization as a potential mechanism [1]

RNA sequencing analysis comparing E16 RPE/choroid (before this compound detection) with E21 tissue (with substantial this compound) revealed that RPE65 transcript levels were up-regulated 23-fold at E21 compared to E16, representing the most significantly up-regulated gene among those involved in carotenoid and retinoid metabolism [1]. This transcriptional up-regulation was confirmed at the protein level, with no RPE65 protein detected in E16 chicken RPE/choroid but strong expression observed at E21 [1].

Heterologous Expression in Cell Culture

To directly test RPE65's catalytic activity, researchers employed a heterologous expression system using HEK293T cells (derived from human embryonic kidney), which do not endogenously express RPE65 or LRAT [1]:

- Overexpression of either chicken or human RPE65 in HEK293T cells led to the production of this compound when supplemented with HPLC-purified lutein [1] [5]

- The conversion exhibited dose-dependence and time-dependence, with this compound accumulation increasing with both higher expression levels and longer incubation periods [5]

- Control cells (non-transfected or empty vector-transfected) or cells exposed to isomerically pure zeaxanthin showed no this compound production [5]

Complementary studies using primary cultures of chicken RPE cells, which maintain robust expression of RPE65, also demonstrated dose- and time-dependent accumulation of this compound when incubated with lutein [5].

Pharmacological Inhibition Studies

Further validation came from in vivo pharmacological inhibition experiments:

- Administration of ACU-5200-HCl, a competitive inhibitor of RPE65 and analog of emixustat, into the yolk sac of chicken embryos at E17 and E19 resulted in significant inhibition of this compound biosynthesis [1] [5]

- The inhibition exhibited a dose-dependent response, with higher inhibitor concentrations leading to greater reduction in this compound accumulation [5]

- These findings confirmed that RPE65's enzymatic activity is essential for this compound production in a developing vertebrate system [1]

Quantitative Experimental Data

Gene Expression During Ocular Development

Table 1: Transcriptional changes in carotenoid and retinoid metabolism genes during chicken embryonic development (E16 to E21)

| Gene Symbol | Gene Function | Fold Change (E21/E16) | Functional Category |

|---|---|---|---|

| RPE65 | Retinoid isomerase | 23.0× | Retinoid metabolism |

| STRA6 | Retinol transport | ~5.0× | Retinoid transport |

| BCO1 | Carotenoid cleavage | ~2.5× | Carotenoid metabolism |

| BCO2 | Carotenoid cleavage | ~2.0× | Carotenoid metabolism |

| LRAT | Retinyl ester synthesis | ~2.0× | Retinoid metabolism |

| SCARB1 | Carotenoid transport | ~2.0× | Carotenoid transport |

| GSTP1 | Zeaxanthin binding | NS | Carotenoid binding |

| STARD3 | Lutein binding | NS | Carotenoid binding |

Data derived from RNA sequencing analysis of E16 vs. E21 chicken RPE/choroid [1]

The exceptional up-regulation of RPE65 transcripts (23-fold) during the developmental period when this compound first appears provides compelling correlative evidence for its role in carotenoid metabolism beyond its established function in the visual cycle [1].

Pharmacological Inhibition Data

Table 2: Dose-dependent inhibition of this compound biosynthesis by RPE65 inhibitor ACU-5200-HCl

| Inhibitor Concentration | This compound Production | Inhibition Efficiency | Experimental System |

|---|---|---|---|

| Low dose (unspecified) | Significantly reduced | ~40% | Chicken embryo in vivo |

| Medium dose (unspecified) | Further reduced | ~65% | Chicken embryo in vivo |

| High dose (unspecified) | Maximally inhibited | ~85% | Chicken embryo in vivo |

| Vehicle control | Normal production | 0% | Chicken embryo in vivo |

Data derived from pharmacological inhibition studies in developing chicken embryos [1] [5]

The dose-dependent inhibition of this compound biosynthesis by a specific RPE65 inhibitor provides direct pharmacological evidence for RPE65's involvement in this metabolic transformation [1] [5].

Research Applications and Experimental Protocols

Cell Culture-Based Isomerase Assay

Purpose: To demonstrate RPE65-dependent conversion of lutein to this compound in a controlled cell culture system [1]

Materials:

- HEK293T cells (ATCC CRL-3216)

- Expression vector containing chicken or human RPE65 cDNA

- HPLC-purified lutein substrate (≥99% purity)

- Cell culture media and transfection reagents

Methodology:

- Culture HEK293T cells in standard conditions (DMEM with 10% FBS, 37°C, 5% CO₂)

- Transfect cells with RPE65 expression vector or empty vector control

- At 48 hours post-transfection, supplement culture medium with purified lutein (5-20 μM final concentration)

- Incubate for additional 24-96 hours

- Harvest cells and extract carotenoids using methanol/ethyl acetate solvent system

- Analyze carotenoid composition by HPLC with photodiode array detection

- Identify this compound by retention time and spectral characteristics compared to authentic standards

- Confirm expression of RPE65 by Western blot analysis

Key Controls:

- Non-transfected cells incubated with lutein

- Empty vector-transfected cells incubated with lutein

- RPE65-transfected cells without lutein supplementation

- RPE65-transfected cells incubated with zeaxanthin instead of lutein

In Vivo Inhibition Protocol

Purpose: To assess the requirement for RPE65 activity in this compound production in developing vertebrates [1] [5]

Materials:

- Fertilized chicken eggs

- RPE65 inhibitor (ACU-5200-HCl or analogous compound)

- Vehicle solution for controls

- Sterile injection equipment

Methodology:

- Incubate fertilized chicken eggs at 37.5°C with appropriate humidity under dark conditions

- At embryonic day 17 (E17), inject inhibitor solutions of varying concentrations (or vehicle alone) into yolk sac

- Repeat injection at E19 to maintain inhibition

- At E21, sacrifice embryos and dissect RPE/choroid and retinal tissues

- Homogenize tissues and extract carotenoids using appropriate organic solvents

- Quantify lutein, zeaxanthin, and this compound by HPLC analysis

- Normalize carotenoid levels to tissue protein content

Key Parameters:

- Dose-response relationship with multiple inhibitor concentrations

- Comparison to vehicle-injected controls

- Assessment of potential toxicity through morphological examination

- Confirmation of inhibitor specificity through visual cycle assessment

Structural Docking Analysis

Purpose: To model the interaction between lutein and the RPE65 active site [1] [5]

Materials:

- Homology model of chicken RPE65 based on bovine RPE65 crystal structure

- Lutein molecular structure for docking

- Molecular docking software (AutoDock, MOE, or similar)

- Visualization and analysis tools

Methodology:

- Prepare RPE65 structure by adding hydrogen atoms and optimizing side-chain orientations

- Define active site region around nonheme iron center coordinated by four histidine residues

- Prepare lutein structure for docking with appropriate bond flexibility

- Perform molecular docking simulations with multiple runs

- Analyze resulting poses for structural feasibility and interaction patterns

- Identify key residues involved in substrate binding and catalysis

- Validate docking results through comparison with known retinoid-binding mode

Key Analyses:

- Positioning of lutein's ε-ring relative to iron center

- Distance measurements between critical atoms in substrate and catalytic residues

- Identification of potential hydrogen bonding and hydrophobic interactions

- Comparison with known substrate binding in related carotenoid cleavage enzymes

Conclusion and Research Implications

The identification of RPE65 as the enzyme responsible for the conversion of lutein to this compound represents a significant advancement in our understanding of ocular carotenoid metabolism. This discovery elucidates a long-standing mystery regarding the origin of this compound in the primate retina and reveals a previously unrecognized additional function for RPE65 beyond its essential role in the visual cycle [1] [5] [8]. The enzymatic transformation enhances the antioxidant capacity of the macular pigment through extension of the conjugation system, potentially providing superior protection against oxidative stress in the central fovea where visual acuity is highest [5] [7].

From a therapeutic perspective, these findings have several important implications:

- Nutritional interventions: Understanding this metabolic pathway may inform the development of more effective nutritional formulations for retinal health, potentially including targeted precursors or cofactors that enhance this compound production [3] [7]

- Disease mechanisms: Disruption of RPE65 function in retinal diseases may impact both visual cycle function and macular carotenoid profile, potentially contributing to disease pathogenesis through multiple mechanisms [5]

- Enzyme kinetics: The relatively low turnover rate of the lutein-to-meso-zeaxanthin conversion compared to retinoid isomerization suggests that this may represent a secondary but biologically significant activity of RPE65 that could be modulated for therapeutic benefit [5]

References

- 1. RPE65 has an additional function as the lutein to meso ... [pmc.ncbi.nlm.nih.gov]

- 2. Lutein, Zeaxanthin, and this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Lutein, Zeaxanthin, and this compound in the Clinical ... [pmc.ncbi.nlm.nih.gov]

- 4. The macular carotenoids: A biochemical overview [sciencedirect.com]

- 5. RPE65 takes on another role in the vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lutein, zeaxanthin, and this compound: The basic and ... [sciencedirect.com]

- 7. Macular pigment response to a supplement containing meso ... [nutritionandmetabolism.biomedcentral.com]

- 8. Moran Researchers Solve Mystery of How Carotenoid ... [healthcare.utah.edu]

macular pigment anatomy distribution central retina

Quantifying Distribution with MPOD Measurement

Macular Pigment Optical Density (MPOD) is the key metric for quantifying macular pigment levels in vivo. Measurement techniques can be broadly categorized as follows [1]:

| Category | Method | Key Principle |

|---|---|---|

| Subjective (Psychophysical) | Heterochromatic Flicker Photometry (HFP) | The subject adjusts flickering lights to determine the minimum perceived flicker, which is related to MP density. Considered a clinical standard [1]. |

| Objective (Optical) | Fundus Autofluorescence (FAF) | Measures the autofluorescence of lipofuscin in the retinal pigment epithelium (RPE). MP absorbs the excitation light, so its density is calculated from the reduced autofluorescence signal in the macula compared to a reference site [2] [3]. |

| Objective (Optical) | Fundus Reflectometry | Analyzes light reflected from the retina. MP density is calculated based on the amount of blue light absorbed. |

| Other | Resonance Raman Spectroscopy, Visual Evoked Potential | Less common; based on detecting molecular vibration signatures or electrophysiological responses. |

Among objective methods, Dual-wavelength Autofluorescence with devices like the SPECTRALIS OCT is a prominent technique that allows for creating spatial distribution maps of MPOD, providing not just a single value but a volume (MPOV) within a defined eccentricity [2] [3].

Experimental Protocol: MPOD via Dual-Wavelength Autofluorescence

For researchers, here is a detailed methodology for measuring MPOD spatial profiles using dual-wavelength autofluorescence, as employed in recent studies [2] [3]:

- Instrumentation: Heidelberg SPECTRALIS optical coherence tomography (OCT) system with the dual-wavelength autofluorescence module.

- Patient Preparation: Pupillary dilation using 2.5% phenylephrine hydrochloride and 1% tropicamide.

- Image Acquisition: Autofluorescence images are captured using two different excitation wavelengths (typically blue, e.g., 488 nm, and a reference green wavelength). The MP absorbs a portion of the blue light, but not the green.

- Data Analysis:

- Calculation: MPOD is calculated by comparing the autofluorescence signal at the location of interest (e.g., fovea) to a reference location outside the macular pigment distribution (e.g., at 6° or 9° eccentricity), using a standardized formula based on the difference in autofluorescence intensities between the two wavelengths.

- Spatial Modeling: The raw MPOD data points are often fitted with computational models to generate a continuous spatial profile. A novel Sum of Three Gaussians (M3G) model has been shown to provide a superior fit to the experimental data compared to older models, enabling the extraction of physiologically relevant parameters like gradient changes and eccentric peak locations [3].

- Volume Calculation: The software can calculate the total Macular Pigment Optical Volume (MPOV) within a specific retinal area, such as a circle with a radius of 9° from the fovea. This can also be broken down by hemiretina (superior/inferior) for sectoral analysis [2].

This workflow for generating and analyzing MPOD spatial data can be visualized as follows:

Clinical Relevance in Retinal Research

MPOD is actively investigated as a potential biomarker in various retinal diseases. Understanding its distribution is critical for drug development and clinical research.

- Age-Related Macular Degeneration (AMD): Lower MPOD is a recognized risk factor for AMD. The antioxidant and blue-light filtering functions of MP are thought to protect the retina from oxidative stress, a key mechanism in AMD pathogenesis. Increasing MPOD through nutritional supplementation (lutein/zeaxanthin) is a strategy to slow AMD progression [4] [1].

- Macular Telangiectasia Type 2 (MacTel): A characteristic and early feature of MacTel is a profound loss and disruption of macular pigment. This is considered a pathognomonic finding, visible on imaging modalities like fundus autofluorescence and confocal blue reflectance [5].

- Glaucoma: The relationship is complex and may vary by glaucoma subtype. While some studies using HFP found lower MPOD in Primary Open-Angle Glaucoma (POAG), a recent large study using autofluorescence-measured MPOV found no significant association with glaucomatous damage, suggesting the link may be less direct than in other diseases [2] [1].

References

- 1. Macular pigment optical density and measurement technology ... [pmc.ncbi.nlm.nih.gov]

- 2. The Relationship Between Macular Pigment Optical Volume ... [pmc.ncbi.nlm.nih.gov]

- 3. A novel computational model for human macular pigment ... [nature.com]

- 4. Age-related macular degeneration in 2025 - eye [nature.com]

- 5. Clinical histopathology and pathogenesis of macular ... [sciencedirect.com]

meso-zeaxanthin vs lutein vs zeaxanthin stereoisomer differences

Chemical Structure and Stereochemistry

The fundamental differences between these carotenoids lie in their chemical structure and stereochemistry, which dictate their physical properties and biological functions.

| Feature | Lutein | Zeaxanthin | meso-Zeaxanthin |

|---|---|---|---|

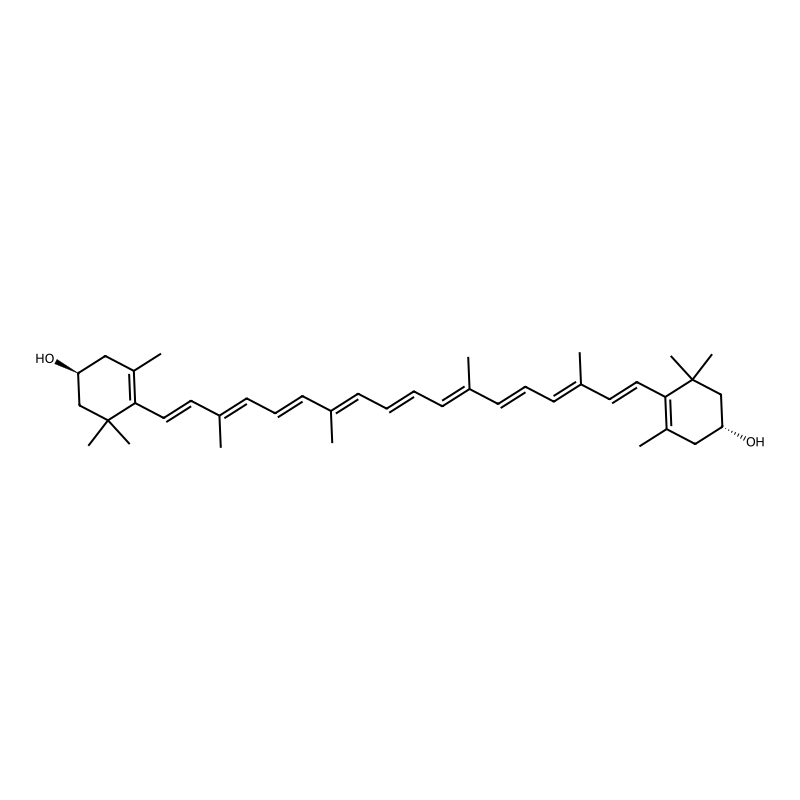

| Systematic Name | (3R,3'R,6'R)-β,ε-carotene-3,3'-diol [1] | (3R,3'R)-β,β-carotene-3,3'-diol [1] | (3R,3'S)-β,β-carotene-3,3'-diol [2] |

| Molecular Formula | C40H56O2 [3] | C40H56O2 [4] | C40H56O2 [2] |

| Ionone Rings | One β-ring and one ε-ring [5] | Two β-rings [6] | Two β-rings [6] |

| Chiral Centers | 3 (C3, C3', C6') [4] | 2 (C3, C3') [4] | 2 (C3, C3'); the (3R,3'S) and (3S,3'R) forms are identical (meso compound) [4] |

| Conjugated Double Bonds | 10 [6] | 11 [6] | 11 [6] |

| Primary Dietary Source | Dietary intake (green leafy vegetables, etc.) [3] | Dietary intake (corn, peppers, etc.) [7] | Believed to be formed in the macula from lutein; minor dietary sources (some fish) [3] [2] |

The following diagram illustrates the core metabolic pathway for the formation of this compound from lutein in the human macula.

Diagram 1: Proposed endogenous metabolic pathway for this compound formation from dietary lutein in the human retina. [3] [1]

Anatomical Distribution and Physiological Role

These carotenoids are uniquely concentrated in the human macula lutea ("yellow spot") and are collectively known as Macular Pigment (MP). [3] [6] Their distribution within the retina is highly specific.

| Aspect | Lutein | Zeaxanthin & this compound |

|---|---|---|

| Retinal Concentration Gradient | Dominates in the peripheral macula [3] [8] | Dominates in the central fovea (epicenter) [3] [8] |

| Ratio in Central Fovea | ~25% [6] | Zeaxanthin (~18%) + this compound (~18%) = ~50% [6] |

| Ratio in Peripheral Retina | > 67% (2/3) [3] | < 33% (1/3) [3] |

| Spatial Dominance | Peripheral macula [9] | Central fovea (epicenter) [9] |

| Key Binding Proteins | StARD3 (also known as MLN64) [3] | Glutathione S-transferase P1 (GSTP1) [3] |

This distribution is facilitated by specific, high-affinity binding proteins. StARD3 is primarily responsible for binding lutein, while GSTP1 binds zeaxanthin and this compound. [3]

Functional Differences and Protective Mechanisms

The macular carotenoids protect the retina through two primary mechanisms: filtering high-energy blue light and acting as potent antioxidants.

| Function | Lutein | Zeaxanthin & this compound |

|---|---|---|

| Blue Light Filtration | Strong absorber ~460 nm [8] | Strong absorber ~460 nm [8] |

| Antioxidant Efficacy | Potent antioxidant [8] | More potent antioxidant than lutein; this compound is the most powerful of the three [2] [8] |

| Mechanism | Quenches singlet oxygen, scavenges reactive oxygen species (ROS) [8] | More effective at quenching singlet oxygen and preventing lipid peroxidation [1] [8] |

| Membrane Orientation | Tends to align parallel to membrane surface [1] | Spans the membrane in perpendicular orientation, protecting interior fatty acid chains [1] |

| Synergistic Effect | A combination of all three carotenoids exhibits the greatest antioxidant potential. [2] |

Analytical Methodologies and Experimental Data

Accurate separation and quantification are crucial for research. The following experimental details are drawn from key supplementation studies.

Detailed Protocol: Supplementation and Analysis

This methodology is adapted from a 2007 study investigating MP response to a supplement containing all three carotenoids. [1]

1. Study Design:

- A 120-day supplementation trial.

- Intervention Group (n=10): Received gel caps containing This compound (14.9 mg/day), lutein (5.5 mg/day), and zeaxanthin (1.4 mg/day) suspended in soybean oil.

- Control Group (n=9): Received a placebo.

- Subjects maintained normal diets but refrained from other supplements containing >0.25 mg/day of L or Z.

2. Serum Carotenoid Analysis (HPLC): [1]

- Objective: To confirm absorption of ingested carotenoids into the bloodstream.

- Method: High-Performance Liquid Chromatography (HPLC) of blood serum samples collected prior to and during the supplementation period.

- Key Finding: The presence of all three carotenoids (L, Z, and MZ) was confirmed in the serum of the supplementation group, demonstrating that orally ingested this compound is absorbed.

3. Macular Pigment Optical Density (MPOD) Measurement: [1]

- Objective: To quantify the change in carotenoid concentration in the retina.

- Method: Heterochromatic Flicker Photometry (HPD). This psychophysical technique measures the absorption of blue light by MP at the fovea compared to a peripheral reference location.

- Procedure: Subjects adjusted the intensity of a flickering blue light (460 nm) to the point of "minimal flicker" at the fovea and a peripheral retinal location. The log difference in radiance required is the MPOD.

- Acceptance Criterion: Subjects were trained until the standard error of the mean for 5 central and 5 peripheral settings was ≤ 0.020 absorbance units.

- Key Finding: The supplementation group showed a significant increase in MPOD (+0.59 ± 0.79 mAU/day) compared to the placebo group (-0.17 ± 0.42 mAU/day).

Bioavailability Study (COAST Trial)

A more recent 2018 study (COAST) compared the bioavailability of different formulations, providing insights into advanced analytical techniques. [10]

- Formulations Tested: Free carotenoids in sunflower oil, free carotenoids in omega-3 oil, and carotenoid diacetates (Ld, Zd, MZd) in a micromicellar formulation.

- Advanced Analysis: The study used Dual-wavelength Autofluorescence (AF) with the Spectralis MPOD module for a potentially more objective measure of macular pigment.

- Key Finding: The micromicellar diacetate formulation resulted in a significantly higher mean response in serum concentrations of Z and MZ compared to the traditional oil-based formulations. [10]

Clinical and Industrial Relevance

| Area | Relevance & Application |

|---|---|

| Age-Related Macular Degeneration (AMD) | AREDS2 and other studies show supplementation with L and Z reduces risk of progression to late AMD. [8] Formulations with all three carotenoids show promise in enhancing MP and visual function. [2] |

| Visual Performance | MP enhances visual function by reducing glare disability, improving contrast sensitivity, and decreasing photostress recovery time. [8] |

| Supplement Formulation | Bioavailability is formulation-dependent. New technologies like micromicellar diacetates show enhanced bioavailability. [10] |

| Industrial Production | This compound is produced industrially from marigold-derived lutein via base-catalyzed isomerization, which converts the ε-ring of lutein into a β-ring. [2] |

References

- 1. Macular pigment response to a supplement containing meso ... [nutritionandmetabolism.biomedcentral.com]

- 2. This compound [en.wikipedia.org]

- 3. , Lutein , and Zeaxanthin - meso : The Basic and Clinical... Zeaxanthin [pmc.ncbi.nlm.nih.gov]

- 4. Zeaxanthin [chemeurope.com]

- 5. Lutein, zeaxanthin, and this compound: The basic and ... [sciencedirect.com]

- 6. The macular carotenoids: A biochemical overview [sciencedirect.com]

- 7. and Zeaxanthin in Humans | Encyclopedia MDPI Lutein [encyclopedia.pub]

- 8. Lutein, Zeaxanthin, and this compound in the Clinical ... [pmc.ncbi.nlm.nih.gov]

- 9. What is this compound, and where does it come from? [nature.com]

- 10. The Impact of Formulation on Lutein, Zeaxanthin, and ... [mdpi.com]

dietary sources of meso-zeaxanthin trout skin fish flesh

Quantification of Meso-Zeaxanthin in Trout

| Fish Species / Tissue | Lutein (ng/g) | (3R,3'R)-Zeaxanthin (ng/g) | This compound (ng/g) | (3S,3'S)-Zeaxanthin (ng/g) | Citation |

|---|---|---|---|---|---|

| Oncorhynchus mykiss (Flesh) | 38.72 ± 15.87 | 3.59 ± 1.31 | 1.18 ± 0.68 | 1.30 ± 0.51 | [1] |

| Salmo Trutta (Flesh) | 21.38 ± 11.70 | 2.41 ± 1.12 | 1.26 ± 0.46 | 1.37 ± 0.49 | [1] |

| Rainbow Trout (Skin) | Not Quantified | Not Quantified | Detected | Detected | [2] [3] |

These findings demonstrate that MZ is present in the human food chain, though the concentrations are substantially lower than lutein [1]. It's important to note that some studies have failed to detect MZ in commonly consumed fish and seafood, with one study attributing earlier detections to potential analytical artifacts introduced during the saponification process [4].

Experimental Protocol for Analysis

The following workflow outlines the detailed methodology used for the extraction, purification, and quantification of carotenoids from trout flesh [1] [5].

Key Technical Details:

- Sample Preparation: Tissue is homogenized with ethanol containing 0.1% Butylated Hydroxytoluene (BHT) to prevent carotenoid degradation. Work is conducted under amber LED light to prevent isomerization [5].

- Lipid Removal: A crucial purification step using a normal-phase YMC Pack-PVA-SIL-NP semi-preparative column with an isocratic mobile phase (Hexane:Isopropanol, 90:10 v/v) removes lipids harmful to the final analytical column [1].

- Chiral Separation: Quantification is achieved on a Daicel Chiralpak AD-3 column with a gradient elution, capable of resolving lutein and the three zeaxanthin stereoisomers based on their chirality [1].

Biological Significance and Research Context

- Presence in Macula: MZ is one of the three primary carotenoids in the human macula lutea, where it is concentrated at the very center and is considered the most powerful antioxidant of the three [2] [3].

- Metabolic Pathways: While trout obtain MZ from their diet (e.g., from astaxanthin) [2], research suggests that in primates, retinal MZ is derived, at least in part, from the metabolic conversion of dietary lutein [2] [3]. This highlights a key area of ongoing research.

- Analytical Discrepancies: The scientific debate, exemplified by conflicting findings [1] [4], underscores the critical importance of the analytical protocol. The use of chiral chromatography, as detailed above, is essential for accurate identification and quantification [1].

References

- 1. Quantification of zeaxanthin stereoisomers and lutein in trout ... flesh [pmc.ncbi.nlm.nih.gov]

- 2. - meso - Wikipedia Zeaxanthin [en.wikipedia.org]

- 3. Targeting AMD with a Critical Carotenoid [reviewofophthalmology.com]

- 4. Lutein, zeaxanthin, this compound content in egg yolk ... [sciencedirect.com]

- 5. Analysis of Lutein, Zeaxanthin, and Meso- ... [mdpi.com]

HPLC Methodology for Meso-zeaxanthin Chiral Separation

The core challenge in quantifying meso-zeaxanthin (MZ) is that it co-elutes with the other zeaxanthin stereoisomers on standard reverse-phase HPLC systems. Therefore, a two-step or two-system HPLC method is required for accurate separation and quantification [1] [2].

The general workflow involves an initial reverse-phase step to separate lutein from a combined zeaxanthin fraction, followed by a critical normal-phase step on a chiral column to resolve the individual zeaxanthin stereoisomers [1] [3].

The table below outlines the typical parameters for the chiral separation step, which is the most distinctive part of the methodology.

| Parameter | Typical Specification | Purpose & Notes |

|---|---|---|

| Column Chemistry | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel [3] [4] | Provides the chiral selective environment critical for separating stereoisomers. |

| Specific Column | Daicel Chiralpak (e.g., AD, AD-H, AD-3) [1] [3] [4] | A widely used and effective column for this specific application. |

| Mobile Phase | Hexane and Isopropanol (in varying ratios, e.g., 95:5 to 90:10) [3] | A normal-phase solvent system. Gradients are often used [3]. |

| Detection Wavelength | 450 nm for zeaxanthin stereoisomers [3] | Matches the absorption maxima of zeaxanthin. |

| Key Separation | Resolution of (3R,3'R)-zeaxanthin, (3R,3'S)-zeaxanthin (this compound), and (3S,3'S)-zeaxanthin [3] | The primary goal of the chiral step. |

Detailed Experimental Protocols

Here is a detailed breakdown of the two main methodological approaches found in the literature.

Two-Step Manual Fraction Collection Method

This method, while labor-intensive, is well-documented for analyzing retinal and complex biological tissues [1].

Step 1: Reverse-Phase HPLC (Separation of Lutein from Total Zeaxanthins)

- Objective: To separate lutein from a fraction containing all zeaxanthin stereoisomers (referred to as the "total Z fraction").

- Column: A variety of reverse-phase C18 columns can be used [1].

- Process: After injection and separation, the "total Z fraction" is manually collected from the eluent. This step is operator-dependent and requires careful collection to avoid carryover of lutein [1] [2].

Step 2: Normal-Phase Chiral HPLC (Separation of Zeaxanthin Stereoisomers)

- Objective: To resolve the collected "total Z fraction" into its individual stereoisomers, including MZ.

- Column: Daicel Chiralpak column [1].

- Quantification: Quantitation is typically performed on the reverse-phase system. The ratio of MZ to other stereoisomers determined in the chiral step is then applied to this quantitative data to estimate the absolute amount of MZ [2].

Automated or Refined Methods for Food and Tissue Analysis

More recent protocols have been developed for analyzing MZ in foods like trout flesh and chicken organs, often incorporating automation [3] [5].

- Sample Preparation (for trout flesh):

- Homogenize the tissue.

- Extract carotenoids with solvents.

- A saponification step may be critical for some sample types (like fish skin) to free esterified carotenoids that would otherwise be undetected [1].

- HPLC System 1 (Purification):

- Column: PVA-Sil semipreparative column (e.g., YMC Pack-PVA-SIL-NP, 100 mm × 10 mm, 5 µm).

- Mobile Phase: Isocratic elution with Hexane:Isopropanol (90:10, v/v).

- Flow Rate: 2.0 mL/min.

- Purpose: This step purifies lutein and the total zeaxanthin fraction from matrix lipids that could harm the subsequent chiral analytical column [3] [5].

- HPLC System 2 (Chiral Analysis & Quantification):

- Column: Daicel Chiralpak AD-3 (250 x 4.6 mm i.d., 3 µm).

- Mobile Phase: Gradient from 100% Solvent A (Hexane:Isopropanol, 95:5, v/v) to 20% Solvent B (Hexane:Isopropanol, 90:10, v/v) over 15 minutes, held for up to 40 minutes.

- Flow Rate: 0.5 mL/min.

- Detection: DAD detector at 450 nm for zeaxanthin stereoisomers [3].

The following diagram illustrates the decision-making workflow for selecting the appropriate HPLC method based on your sample type and analytical requirements.

> HPLC method selection workflow for this compound separation.

Key Technical Considerations

- Saponification is Critical for Certain Samples: For some food samples like fish skin, a saponification step (alkaline hydrolysis) before HPLC analysis is essential to break down ester bonds and release free carotenoids. Omitting this step can lead to a significant underestimation of MZ content [1].

- Methodology Limitations: The manual two-step method is noted to be labor-intensive, time-consuming (up to two hours per sample), and vulnerable to human error during fraction collection. Recent developments focus on automating the fraction collection to improve recovery, eliminate carryover, and reduce analysis time [1].

References

- 1. What is meso - zeaxanthin , and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound, and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of zeaxanthin stereoisomers and lutein in trout ... [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of lutein, zeaxanthin and meso ... [link.springer.com]

- 5. Analysis of Lutein, Zeaxanthin, and Meso- ... [mdpi.com]

Comprehensive Technical Guide: Xanthophyll Binding Proteins and Mechanisms of Retinal Uptake

Introduction to Xanthophylls and Retinal Significance

The macular xanthophylls—lutein, zeaxanthin, and its metabolite meso-zeaxanthin—represent a unique class of dietary carotenoids that undergo remarkable selective accumulation in the human retina. While over 30 carotenoids are typically present in human serum and tissues, only these three are selectively concentrated in the macula, where they compose the macular pigment at concentrations reaching 0.1-1 mM in the central fovea—approximately 1,000 times higher than in other tissues [1] [2]. This extraordinary selectivity suggests the existence of specialized transport and binding mechanisms that have evolved to protect critical ocular tissues. The macular pigment is strategically distributed within the retina, with the highest concentrations in the Henle's fiber layer and inner plexiform layers, positioning them to filter blue light before it reaches the photoreceptors [3] [2].

The protective functions of these xanthophylls are believed to include: blue light filtration, antioxidant activity, and quenching of photoexcited states. The predilection of age-related macular degeneration (AMD) for the very region where xanthophylls are most concentrated has stimulated intense research into their delivery mechanisms and binding proteins. Understanding these proteins and uptake mechanisms provides critical insights for developing therapeutic strategies to enhance retinal protection and potentially slow AMD progression [4] [2]. This guide comprehensively details the key binding proteins, uptake mechanisms, protective functions, and experimental approaches relevant to researchers and drug development professionals working in ocular health.

Key Xanthophyll-Binding Proteins in the Retina

The selective accumulation of xanthophylls in the primate retina implies the existence of specific binding proteins that facilitate their transport, uptake, and stabilization. Research over the past decade has identified several proteins with distinct binding characteristics and functional roles:

Table 1: Key Xanthophyll-Binding Proteins in the Human Retina

| Protein | Structural Family | Xanthophyll Specificity | Binding Affinity (KD) | Retinal Localization | Proposed Physiological Role |

|---|---|---|---|---|---|

| GSTP1 | Glutathione S-transferase (pi isoform) | Preferentially binds zeaxanthin and this compound over lutein | 0.33 μM for (3R,3'R)-zeaxanthin; 0.52 μM for this compound | Outer and inner plexiform layers of fovea; photoreceptor inner segments | High-affinity binding and stabilization of zeaxanthin; potential enhancement of antioxidant activity |

| StARD3 | Steroidogenic acute regulatory domain | Preferentially binds lutein | Approximately 0.5-1 μM for lutein | Not fully characterized; proposed membrane-associated | Specific lutein binding and trafficking; possible role in intracellular distribution |

| Tubulin | Cytoskeletal protein | Binds multiple carotenoids with limited specificity (lutein, zeaxanthin, canthaxanthin) | Low micromolar range (non-specific) | Photoreceptor axon layers (Henle fiber layer) | High-capacity deposition site; structural stabilization of microtubules |

GSTP1 demonstrates particularly notable specificity, showing high affinity for zeaxanthin stereoisomers while exhibiting only low-affinity interactions with lutein. This protein is a membrane-associated member of the glutathione S-transferase family, typically involved in Phase II detoxification through conjugation of glutathione to electrophilic compounds [2]. The specific zeaxanthin binding by GSTP1 significantly enhances its antioxidant activity in model lipid membranes, suggesting this protein not only stabilizes but also potentiates the photoprotective functions of zeaxanthin in the retina [2].

The identification of these binding proteins explains several previously puzzling aspects of macular pigment distribution, including the differential distribution of lutein and zeaxanthin across the retina, with zeaxanthin dominating in the central fovea and lutein more prevalent in the peripheral macula [2]. The presence of both high-specificity binding proteins (GSTP1, StARD3) and a high-capacity deposition site (tubulin) provides a sophisticated system for regulating xanthophyll distribution and concentration within different retinal compartments.

Cellular Uptake Mechanisms and Transport Pathways

The journey of xanthophylls from plasma to retinal tissues involves a sophisticated series of transport and receptor-mediated uptake mechanisms. The retinal pigment epithelium (RPE) serves as the critical interface between the blood supply and the neural retina, displaying structural and functional polarity that regulates nutrient delivery to photoreceptor cells [5]. Differentiated ARPE-19 cells, which express the full complement of lipoprotein receptors, provide an excellent model system for studying these uptake mechanisms [5].

The following diagram illustrates the primary uptake pathways for xanthophylls in retinal pigment epithelial cells:

Diagram 1: Receptor-mediated uptake pathways for xanthophylls in retinal pigment epithelium (RPE) cells. SR-B1 mediates selective uptake of zeaxanthin from HDL, while LDL receptor facilitates lutein uptake via endocytosis.

The differential lipoprotein association of carotenoids significantly influences their uptake mechanisms. Xanthophylls (lutein and zeaxanthin) predominantly associate with HDL, while β-carotene primarily associates with LDL [5]. This distribution has functional consequences, as demonstrated in studies with ARPE-19 cells showing that zeaxanthin delivery is most effective via HDL and is significantly suppressed by SR-B1 inhibitors, indicating a selective HDL-mediated uptake pathway for this xanthophyll [5]. In contrast, LDL delivery results in the highest uptake rates for lutein and β-carotene, utilizing the classic LDL receptor pathway [5].

This receptor-specific transport mechanism explains the selective accumulation of zeaxanthin over lutein in the central retina and provides a plausible framework for understanding how specific xanthophylls are preferentially delivered to particular retinal regions. The spatial segregation of uptake mechanisms may contribute to the characteristic distribution pattern of macular pigment, with zeaxanthin concentrated in the central fovea and lutein more abundant in the peripheral macula [5].

Membrane Integration and Domain Localization

Beyond protein binding, the unique physicochemical properties of macular xanthophylls enable their specific integration into retinal membranes. Unlike nonpolar carotenes, the dihydroxylated structure of lutein and zeaxanthin allows them to adopt a transmembrane orientation,- with their polar hydroxyl groups anchored at the membrane-water interface and their polyene chains spanning the lipid bilayer [1] [6]. This orientation distinguishes them from other dietary carotenoids and contributes to their selective retention in retinal tissues.

The transmembrane orientation of xanthophylls has several functional implications. First, it ensures their high solubility and stability in membrane environments, with solubility thresholds reaching up to 10 mol% in fluid-phase model membranes—significantly higher than the 0.5-1 mol% reported for nonpolar carotenoids like β-carotene [6]. Second, this orientation enables xanthophylls to significantly influence membrane physical properties, including increased rigidity and order, which may enhance membrane stability under oxidative stress conditions [1].

Remarkably, xanthophylls display selective partitioning into membrane domains enriched with polyunsaturated phospholipids, particularly those containing docosahexaenoic acid (DHA) [1] [6]. This preferential localization positions them precisely where they are most needed—in the most vulnerable membrane regions particularly susceptible to lipid peroxidation. This strategic placement is ideal for their function as lipid antioxidants and explains their selective presence in photoreceptor outer segments, which are exceptionally rich in polyunsaturated lipids [1].

The distinct orientation patterns between different xanthophylls may further contribute to their functional specialization. Linear dichroism studies suggest that zeaxanthin adopts a roughly vertical orientation relative to the membrane plane, while lutein may exist in both transmembrane and horizontal orientations [6]. These differences in membrane interaction likely contribute to the differential distribution and potentially complementary protective functions of these two major macular xanthophylls.

Protective Functions and Mechanisms of Action

The strategic accumulation of xanthophylls in specific retinal layers and membrane domains enables multiple protective mechanisms that collectively safeguard retinal tissues against light-induced damage and oxidative stress:

Table 2: Protective Mechanisms of Macular Xanthophylls in the Retina

| Protective Mechanism | Physical/Chemical Basis | Retinal Location | Functional Significance |

|---|---|---|---|

| Blue-Light Filtration | Absorption maximum at ~460 nm | Henle's fiber layer and inner plexiform layers | Filters 40% of blue light, reducing photon capture by photoreceptors and decreasing light-induced oxidative damage |

| Antioxidant Activity | Chemical quenching of reactive oxygen species | Photoreceptor outer segments and RPE | Direct interception of free radicals and lipid peroxidation chains, especially in PUFA-rich membranes |

| Singlet Oxygen Quenching | Physical energy transfer from ^1O₂ to carotenoid | All retinal membranes | Deactivation of excited oxygen species without carotenoid degradation (physical quenching) |

| Triplet State Quenching | Energy transfer from excited photosensitizers | Photoreceptor outer segments | Deactivation of triplet states of photosensitizers (all-trans retinal, A2E) before they can generate singlet oxygen |

The blue-light filtration capacity of macular xanthophylls is optimally tuned to absorb the most energetic wavelengths of visible light routinely incident on the retina. By filtering approximately 40% of blue light, they reduce photon capture by photoreceptors and consequently decrease light-induced oxidative damage [3]. This filtering function is particularly important in the fovea, where the high density of cone photoreceptors and constant light exposure creates exceptional vulnerability.

The antioxidant functions of xanthophylls operate through both chemical and physical mechanisms. Chemical quenching involves the direct reaction with reactive oxygen species, which typically destroys the carotenoid structure but protects surrounding lipids and proteins [3]. In contrast, physical quenching mechanisms, such as singlet oxygen quenching and triplet state quenching, deactivate excited species through energy transfer without degrading the xanthophyll molecule, allowing it to undergo multiple protective cycles [3]. The quenching of triplet states of endogenous photosensitizers like all-trans retinal is particularly valuable in photoreceptor outer segments, where these potent photosensitizers are abundantly generated during the visual cycle [3].

The binding of xanthophylls to specific proteins significantly enhances their protective functions. For example, zeaxanthin bound to GSTP1 exhibits markedly increased ability to protect model lipid membranes from oxidation compared to unbound zeaxanthin [2]. This suggests that protein binding not only facilitates xanthophyll stabilization and transport but also potentiates their biological activity, creating a more efficient photoprotective system in the retina.

Experimental Approaches and Methodologies

Protein Binding Studies

The identification and characterization of xanthophyll-binding proteins requires specialized methodologies that account for the hydrophobic nature of carotenoids and their potential for nonspecific membrane interactions. Photoaffinity labeling techniques have been successfully employed, using carotenoids like canthaxanthin that can be radiolabeled with ^14^C and activated by light to form covalent bonds with associated proteins [2]. The purification protocol typically involves:

- Differential centrifugation to prepare carotenoid-enriched macular membranes

- Solubilization using zwitterionic detergents (e.g., CHAPS)

- Ion-exchange chromatography with continuous photodiode-array monitoring at carotenoid-specific wavelengths

- Gel-filtration chromatography to separate protein complexes

- Two-dimensional gel electrophoresis for final purification and identification

Binding affinity determination requires recombinant protein expression and equilibrium dialysis or spectroscopic methods to calculate dissociation constants (K~D~). For example, GSTP1 demonstrated high affinity for zeaxanthin stereoisomers with K~D~ values of 0.33 μM for (3R,3'R)-zeaxanthin and 0.52 μM for this compound, while showing only low-affinity interactions with lutein [2].

Cellular Uptake Assays

The investigation of xanthophyll uptake mechanisms in retinal cells employs differentiated ARPE-19 cells as a model system that expresses the relevant lipoprotein receptors (SR-B1, LDLR, CD36) [5]. Key methodological considerations include:

- Cell culture conditions: ARPE-19 cells should be allowed to differentiate for 6-8 weeks to develop structural and functional properties similar to native RPE

- Delivery vehicles: Physiological relevance requires delivery in serum or isolated lipoproteins (LDL, HDL) rather than synthetic carriers

- Kinetic analysis: Time-course and concentration-dependent uptake studies to determine rates and extents of accumulation

- Inhibition experiments: Use of specific receptor inhibitors (e.g., BLT-1 for SR-B1) or RNA interference to confirm mechanism

- HPLC analysis: Extraction and quantification of individual carotenoids using validated chromatographic methods

These approaches have demonstrated that LDL delivery results in the highest uptake for lutein and β-carotene, while HDL delivery is more effective for zeaxanthin and this compound [5]. Inhibition of SR-B1 significantly suppresses zeaxanthin delivery via HDL, confirming the receptor-specific nature of this uptake pathway.

Membrane Localization Techniques

The investigation of xanthophyll-membrane interactions employs multiple biophysical approaches to determine orientation, solubility, and domain partitioning:

- Linear dichroism spectroscopy using oriented multibilayers to determine the mean orientation of the dipole transition moment

- EPR spin-labeling with doxyl-stearic acids to probe membrane fluidity parameters and detect membrane domain formation

- X-ray diffraction and differential scanning calorimetry to assess membrane structure and phase transitions

- Fluorescence quenching methods to determine transmembrane distribution

- Atomic force microscopy to visualize domain formation in model membranes

These techniques have revealed that xanthophylls significantly affect membrane properties, increasing order and rigidity while reducing oxygen diffusion and oxygen permeability—effects that may contribute to their antioxidant function by reducing the rate of lipid peroxidation [1] [6].

Conclusion and Research Perspectives

The sophisticated system of binding proteins, receptor-mediated uptake mechanisms, and strategic membrane localization explains the remarkable selective accumulation of specific xanthophylls in the primate retina. The coordination between transport pathways (SR-B1 for zeaxanthin-HDL vs. LDL receptor for lutein-LDL) and specific binding proteins (GSTP1 for zeaxanthin vs. StARD3 for lutein) creates a synergistic system that optimizes retinal protection through complementary mechanisms.

Future research directions should focus on:

- Detailed structural characterization of xanthophyll-protein complexes to inform rational drug design

- Genetic and pharmacological manipulation of these pathways in animal models to validate therapeutic targets

- Advanced imaging techniques like two-wavelength autofluorescence (2WAF) to noninvasively monitor macular pigment distribution in aging and disease states

- Development of small molecule mimetics that could enhance the natural protective mechanisms of macular xanthophylls

References

- 1. Can Xanthophyll-Membrane Interactions Explain Their ... [mdpi.com]

- 2. Human ocular carotenoid-binding proteins - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms enhancing the protective functions of macular ... [pmc.ncbi.nlm.nih.gov]

- 4. Xanthophyll pigments dietary supplements administration ... [frontiersin.org]

- 5. Mechanisms of selective delivery of xanthophylls to retinal ... [pmc.ncbi.nlm.nih.gov]

- 6. Location of macular xanthophylls in the most vulnerable ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Macular Pigment Optical Density Measurement Techniques for Research and Drug Development

Introduction to Macular Pigment and Its Clinical Significance

Macular pigment (MP) is a collection of dietary carotenoids—primarily lutein, zeaxanthin, and meso-zeaxanthin—that accumulate in the central retina, forming a yellow spot known as the macula lutea. These compounds are concentrated in the inner plexiform layer, outer plexiform layer, and outer nuclear layer of the fovea, where they serve crucial protective and functional roles in visual physiology [1] [2]. The density of this pigment, quantified as macular pigment optical density (MPOD), has emerged as a significant clinical biomarker for assessing retinal health, with applications spanning from basic research to clinical trials and therapeutic development [2].

The protective functions of macular pigment operate through two primary mechanisms: optical filtration and antioxidant activity. MP absorbs 40%-90% of high-energy short-wavelength blue light, acting as a natural filter that protects photoreceptors from photochemical damage [1]. Additionally, MP quenches singlet oxygen and reactive oxygen species generated during phototransduction, reducing oxidative stress in the retinal tissues [1] [3]. These dual protective roles position MPOD as a modifiable risk factor for various retinal diseases, with considerable implications for nutritional interventions and pharmaceutical development [2].

MPOD is measured in optical density units, typically ranging from 0 to 1, with one optical density unit corresponding to approximately 0.025 nanograms of MP covering one square millimeter of retinal tissue [1]. Beyond its ocular significance, MPOD has gained attention as a potential biomarker for systemic health, particularly brain health and cognitive function, as macular carotenoid levels correlate with their concentrations in the occipital cortex [2] [4]. This systemic connection further expands the relevance of MPOD measurement beyond ophthalmology into broader medical research and therapeutic development.

MPOD Measurement Techniques: Classification and Principles

Measurement techniques for MPOD can be broadly categorized into psychophysical (subjective) methods and objective (imaging-based) methods, each with distinct principles, advantages, and limitations. The selection of an appropriate methodology depends on the specific research objectives, target population, available resources, and required precision [1] [2].

Psychophysical Methods

Table: Comparison of Major MPOD Measurement Techniques

| Method | Principle | Measured Parameters | Advantages | Limitations |

|---|---|---|---|---|

| Heterochromatic Flicker Photometry (HFP) | Measures flicker perception threshold between blue (absorbed) and green (reference) lights at fovea vs. periphery [1] [4] | Single MPOD value for central macula (typically 1°) | Non-invasive, portable devices available, extensive validation data [4] | Subjective, requires patient cooperation and comprehension, not suitable for patients with poor fixation or advanced disease [5] |

| Fundus Reflectometry | Measures light reflected from retina at wavelengths differentially absorbed by MP [6] | MPOD spatial distribution across macula | Objective, provides spatial information, does not require patient response [6] | Requires complex instrumentation, sensitive to ocular media opacities [2] |

| Dual-Wavelength Autofluorescence | Utilizes autofluorescence signals excited by two different wavelengths [7] [8] | 2D MPOD maps, volume measures, spatial distribution patterns | Objective, provides comprehensive spatial information, high reproducibility [7] [8] | Requires specialized imaging systems, more expensive, limited clinical availability [5] |

| Resonance Raman Spectroscopy | Measures inelastic scattering from molecular vibrations of carotenoids [2] | Direct quantification of carotenoid molecules | High specificity for carotenoids, molecular information | Complex instrumentation, limited to research settings, not commercially available [2] |

Heterochromatic Flicker Photometry (HFP) remains the most widely employed method in clinical settings due to its relatively simple implementation and extensive validation data. HFP leverages the differential absorption of blue light (typically 465-470nm) by macular pigment compared to green reference light (typically 530-540nm) [4]. The participant adjusts the relative intensity of these alternating lights until flicker is minimized, with the difference in required intensity between foveal and peripheral measurements corresponding to MPOD. Recent advancements have led to the development of portable HFP devices such as the Zx Pro, which demonstrates excellent agreement (90% correlation) with established desktop systems like QuantifEye while offering greater clinical flexibility [4].

Objective Methods

Objective methods for MPOD measurement eliminate the dependency on patient subjective responses, making them particularly valuable for populations with compromised cognition, attention, or visual function. Fundus reflectometry analyzes light reflected from the retina at specific wavelengths, calculating MPOD based on differential absorption characteristics [6]. Recent technical innovations have simplified this approach through photodetector-based systems that replace complex imaging components, enabling rapid, non-mydriatic measurements with minimal patient exposure to light [6].

Dual-wavelength autofluorescence has emerged as a particularly powerful objective technique, especially with instruments like the Heidelberg Spectralis OCT. This method exploits the natural fluorescence of lipofuscin in the retinal pigment epithelium, which is attenuated by macular pigment in a wavelength-dependent manner [7] [8]. By comparing autofluorescence signals excited by blue and green lights, this technique can generate detailed two-dimensional MPOD maps across the macula, revealing spatial distribution patterns that single-point measurements cannot capture [8]. The Macular Pigment Reflectometer (MPR) represents another objective approach that uses spectrometer analysis of reflected light to compute not only MPOD but also individual lutein and zeaxanthin optical densities, offering unprecedented molecular specificity [5].

Clinical and Research Applications of MPOD

MPOD in Ocular Diseases

Age-related macular degeneration (AMD) represents the most extensively studied application of MPOD measurement. Multiple studies have consistently demonstrated that lower MPOD values are associated with increased risk of AMD development and progression [1] [2]. The protective mechanisms of macular pigment—optical filtering of blue light and antioxidant activity—directly counter the proposed pathogenic mechanisms of AMD, including phototoxic damage and oxidative stress [1]. MPOD measurement has potential utility for stratifying AMD risk and monitoring response to nutritional interventions, with evidence suggesting that supplementation with lutein and zeaxanthin can increase MPOD and potentially slow AMD progression [1] [2].

Diabetic retinopathy (DR) represents another condition where MPOD measurement shows promise as a clinical biomarker. Research indicates that higher MPOD values correlate with reduced risk of diabetic retinopathy, likely through mitigation of oxidative stress associated with diabetes [1]. A study of 150 participants revealed that while average MPOD values were similar across healthy controls, diabetics without retinopathy, and diabetics with mild to moderate retinopathy, hemoglobin A1c levels negatively correlated with maximum MPOD, suggesting that MPOD reduction might reflect retinal oxidative stress in diabetes [1]. This positions MPOD as a potential early biomarker for diabetic retinal damage before clinically apparent retinopathy develops.

The relationship between MPOD and glaucoma appears complex and subtype-dependent. Studies indicate that patients with primary open-angle glaucoma (POAG) exhibit approximately 25% lower MPOD compared to healthy controls [1]. Conversely, patients with pseudoexfoliation glaucoma (PEX) demonstrate higher MPOD values than both POAG patients and healthy controls [1]. This differential pattern suggests distinct pathophysiological mechanisms between glaucoma subtypes and highlights the potential of MPOD measurement to contribute to glaucoma characterization and risk assessment.

MPOD in Visual Function and Systemic Health

Beyond pathological states, MPOD correlates with variations in visual performance among healthy individuals. Higher MPOD levels are associated with improved glare recovery, enhanced contrast sensitivity, and reduced discomfort from digital eye strain [4]. These functional relationships make MPOD relevant to applications beyond disease management, including occupational visual performance and quality of life assessments.

The significance of MPOD extends beyond the eye to systemic health and cognitive function. Macular carotenoid levels strongly correlate with their concentrations in brain tissue, particularly the occipital cortex [2] [4]. This relationship has stimulated research into MPOD as a non-invasive biomarker for brain carotenoid status, with implications for cognitive health and neurodegenerative diseases. Studies have demonstrated associations between higher MPOD and improved cognitive performance across various domains, opening promising avenues for MPOD application in neurology and geriatrics [2].

Experimental Protocols and Technical Implementation

Standardized HFP Protocol

The following protocol for HFP-based MPOD measurement is adapted from recent validation studies [4] [5]:

Equipment Setup and Calibration:

- Use a validated HFP device (e.g., QuantifEye MPS II or Zx Pro) with proper calibration

- Set blue LED to 465 nm and green LED to 530 nm wavelengths

- Configure stimulus size to 1° visual angle with background luminance of 250 cd/m²

- Implement appropriate refractive error correction for the testing distance

Participant Preparation and Instructions:

- Dilate pupils if using non-portable systems (optional for some portable devices)

- Patch the non-tested eye to ensure monocular fixation

- Position participant at specified viewing distance with chin/forehead rest

- Provide standardized instructions: "You will see a flickering target. Press the trigger when you see flicker and release when flicker disappears. The goal is to find the point where flicker is minimal."

Testing Procedure:

- Begin with a practice attempt to familiarize participant with the task

- Conduct at least three measurement trials with 2-minute breaks between trials

- Total testing time per eye: approximately 6-8 minutes

- Monitor fixation stability throughout testing

Data Analysis and Quality Assessment:

- Calculate MPOD from the average of the last two measurements

- Exclude trials with excessive variability (>0.10 density units between trials)

- Apply age-adjusted norms for interpretation when available

Recent advances in HFP technology include the development of handheld devices like the Zx Pro, which demonstrate excellent test-retest reliability (85-90% correlation) and minimal learning effects, making them suitable for rapid clinical assessments [4].

Dual-Wavelength Autofluorescence Protocol

For research requiring spatial MPOD distribution, dual-wavelength autofluorescence provides superior topographic information [7] [8]:

Imaging Protocol:

- Use Heidelberg Spectralis OCT with autofluorescence module

- Acquire images with blue excitation (486-488 nm) and green excitation (514-518 nm)

- Set reference eccentricity to 7-9° from foveal center

- Multiple frames (minimum 3-5) for averaging to improve signal-to-noise ratio

- Ensure proper fixation throughout image acquisition

Image Processing and MPOD Calculation:

- Apply appropriate extinction coefficients (typically 0.78 for blue, 0.17-0.25 for green)

- Generate MPOD maps using the formula: MPOD = log10 [Rperipheral(blue)/Rperipheral(green)] - log10 [Rcentral(blue)/Rcentral(green)]

- Extract quantitative parameters: volume measures, peak MPOD, spatial distribution characteristics

Spatial Analysis Options:

- Radial average profiles from foveal center

- Sector-based analysis following ETDRS grid

- Foveal-to-parafoveal ratios

- Distribution pattern classification (central peak, ring, plateau)

This method enables the identification of distinct MPOD spatial phenotypes that may have different functional correlates and disease associations [7].

Advanced Technical Considerations for Clinical Trials

MPOD as an Endpoint in Intervention Studies

When implementing MPOD measurement in clinical trials, several technical considerations are critical for obtaining reliable, interpretable data:

Device Selection Criteria:

- Precision and repeatability: Coefficient of repeatability <0.10 density units

- Sensitivity to change: Ability to detect clinically meaningful changes (~0.05-0.10 density units)

- Patient factors: Consider age, cognitive status, and ocular pathology of study population

- Practical considerations: Testing time, portability, operator training requirements

Longitudinal Measurement Stability:

- Standardize testing conditions (time of day, lighting, pupil size)

- Monitor and document cataract development or media changes

- Use the same device and operator throughout study when possible

- Implement quality control procedures with regular calibration checks

Recent research indicates that objective methods may be preferable for long-term studies where learning effects or disease progression might affect psychophysical performance [5] [8].

Emerging Protocol Refinements

Macular Pigment Reflectometry (MPR) represents a significant advancement by enabling measurement of not only total MPOD but also individual lutein and zeaxanthin optical densities [5]. The optimal protocol for MPR involves:

- Measurement duration of 10-30 seconds per eye

- Pupillary dilation for improved repeatability of carotenoid-specific measures

- Signal parsing between 10-30 second interval for optimal signal-to-noise ratio

- Specialized algorithms to resolve lutein and zeaxanthin spectra

This technology enables a more personalized approach to nutritional interventions by characterizing individual carotenoid profiles rather than relying solely on total MPOD [5].

Emerging Technologies and Future Directions

Artificial Intelligence and Computational Modeling

Computational modeling of MPOD spatial distribution represents another promising frontier. The novel three-Gaussian model (M3G) provides superior fit to empirical MPOD data compared to traditional models, with a significantly lower sum of squared errors (2.60 × 10⁻³ vs. 35.7 × 10⁻³) [7]. This model enables automated extraction of physiologically relevant parameters including MPOD gradients, volumes, and critical point eccentricities that correlate with foveal structure metrics such as foveal avascular zone and foveal pit dimensions [7].

Figure 1: Decision workflow for MPOD measurement methodology selection in research and clinical practice

Novel Instrumentation and Methodologies

The field of MPOD measurement continues to evolve with several promising technological developments:

Portable Objective Devices:

- Photodetector-based reflectometry systems that replace complex cameras with simplified optics

- Smartphone-integrated solutions for field-based measurements

- Rapid-scanning algorithms that reduce testing time to seconds rather than minutes

Enhanced Spatial Characterization:

- Adaptive optics imaging for cellular-level MP distribution assessment

- Multi-spectral imaging systems that capture broader wavelength data

- Polarization-sensitive detection to improve specificity for carotenoids

Integration with Functional Measures:

- Combined MPOD and microperimetry systems for structure-function correlation

- Simultaneous MPOD and electrophysiology measurements

- MPOD with retinal blood flow assessment for comprehensive metabolic profiling

These technological advances are expanding MPOD applications from basic research to clinical practice, clinical trials, and ultimately personalized medicine approaches to ocular and systemic health [1] [8].

Conclusion

MPOD measurement has evolved from a research tool to a clinically significant biomarker with applications across ophthalmology, nutrition, and cognitive science. The diverse methodology landscape offers options ranging from simple psychophysical tests to sophisticated imaging approaches, allowing researchers to select techniques appropriate for their specific objectives and populations. Standardization of protocols and understanding of method-specific limitations are essential for generating reliable, comparable data across studies.

References

- 1. Macular pigment optical density and measurement technology based on artificial intelligence: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macular Pigment Optical Density as a Measurable ... [mdpi.com]

- 3. Correlation between Macular Pigment Optical Density and ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of a Portable Handheld Heterochromatic Flicker Photometer in Measuring Macular Pigment Optical Density [mdpi.com]

- 5. Macular Pigment Reflectometry: Developing Clinical Protocols ... [pmc.ncbi.nlm.nih.gov]

- 6. Objective method for measuring the macular pigment optical density in the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel computational model for human macular pigment optical density and its relationship to foveal structure | Scientific Reports [nature.com]

- 8. Comparing 2-dimensional macular pigment optical density ... [link.springer.com]

Comprehensive Application Notes and Protocols: HPLC Quantification of Meso-zeaxanthin Using Chiral Column Separation

Introduction and Analytical Significance

The macular carotenoids, comprising lutein (L), zeaxanthin (Z), and meso-zeaxanthin (MZ), play a critical role in human ocular health and function. These carotenoids accumulate in the central retina where they collectively form macular pigment, which provides antioxidant protection and filters harmful short-wavelength blue light. Among these, MZ presents unique analytical challenges due to its stereochemical properties as the 3R,3'S stereoisomer of zeaxanthin. Unlike L and Z, which are readily obtained from dietary sources like leafy greens and corn, MZ is rarely present in significant quantities in typical human diets, with trace amounts found in certain fish, shrimp, and turtles [1] [2].

The accurate quantification of MZ is essential for several research and application areas:

- Clinical research on age-related macular degeneration (AMD) and visual performance

- Nutraceutical quality control for eye health supplements

- Bioavailability studies investigating carotenoid metabolism

- Food composition analysis for dietary assessment